molecular formula C7H17N3 B14898848 1-(2-(Dimethylamino)ethyl)azetidin-3-amine

1-(2-(Dimethylamino)ethyl)azetidin-3-amine

Cat. No.: B14898848
M. Wt: 143.23 g/mol
InChI Key: PSIUHVNHCIAPAR-UHFFFAOYSA-N
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Description

1-(2-(Dimethylamino)ethyl)azetidin-3-amine is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their strained ring structure, which imparts unique reactivity and properties. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Another approach is the one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation .

Industrial Production Methods

Industrial production of azetidines, including 1-(2-(Dimethylamino)ethyl)azetidin-3-amine, often employs catalytic processes and optimized reaction conditions to achieve high yields and purity. The use of solid supports and microwave irradiation can enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Dimethylamino)ethyl)azetidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-(2-(Dimethylamino)ethyl)azetidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(Dimethylamino)ethyl)azetidin-3-amine involves its interaction with molecular targets through its reactive azetidine ring and dimethylaminoethyl group. The strained ring structure allows for ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: The parent compound with a four-membered nitrogen-containing ring.

    Aziridine: A three-membered nitrogen-containing ring with higher ring strain and reactivity.

    Oxetane: A four-membered oxygen-containing ring with similar ring strain but different reactivity.

Uniqueness

1-(2-(Dimethylamino)ethyl)azetidin-3-amine is unique due to the presence of both the azetidine ring and the dimethylaminoethyl group, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in medicinal chemistry, catalysis, and polymer chemistry.

Properties

Molecular Formula

C7H17N3

Molecular Weight

143.23 g/mol

IUPAC Name

1-[2-(dimethylamino)ethyl]azetidin-3-amine

InChI

InChI=1S/C7H17N3/c1-9(2)3-4-10-5-7(8)6-10/h7H,3-6,8H2,1-2H3

InChI Key

PSIUHVNHCIAPAR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1CC(C1)N

Origin of Product

United States

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